molecular formula C22H20FN3OS2 B7726683 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B7726683
M. Wt: 425.5 g/mol
InChI Key: ZXMBMTLQNFDELO-UHFFFAOYSA-N
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Description

The compound 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, a sulfanyl (-S-) linker at position 4, and an ethanone group connected to a substituted pyrrole ring. The pyrrole moiety is further functionalized with a 2-fluorophenyl group and two methyl groups.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3OS2/c1-12-9-16(14(3)26(12)18-8-6-5-7-17(18)23)19(27)10-28-21-20-13(2)15(4)29-22(20)25-11-24-21/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMBMTLQNFDELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC=NC4=C3C(=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Thienopyrimidine Substituents Ethanone/Pyrrole Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 5,6-dimethyl, 4-sulfanyl 1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl] Not Provided* Estimated >400
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone 5,6-dimethyl, 4-sulfanyl 4-fluorophenyl C₁₆H₁₃FN₂OS₂ 332.411
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one 5,6-dimethyl, 3-ethyl, 4-sulfanyl 3-chlorobenzyl C₁₈H₁₈ClN₃OS₂ 407.93
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole core with sulfonylphenyl 2,4-difluorophenyl, phenylethanone C₂₉H₂₀F₂N₃O₃S₂ 560.61

*Note: Exact molecular data for the target compound is unavailable in provided evidence; values are estimated based on structural analogs.

Key Observations:

This may enhance target selectivity in biological systems. The triazole-containing compound employs a sulfonylphenyl group, which enhances solubility but may reduce metabolic stability due to susceptibility to enzymatic reduction.

Electronic Effects :

  • Fluorine in the target’s 2-fluorophenyl group exerts electron-withdrawing effects, modulating aromatic π-π stacking interactions. In contrast, chlorine in provides stronger electronegativity but may introduce undesired reactivity.
  • The 4-fluorophenyl group in offers a para-substitution pattern, which often optimizes binding in kinase inhibitors compared to ortho-substitution in the target compound .

Synthetic Routes: The target compound may share synthetic steps with , such as thioether formation via nucleophilic substitution (e.g., using α-halogenated ketones and sodium ethoxide, as in ). However, the pyrrole synthesis likely requires additional steps, such as Paal-Knorr cyclization or cross-coupling reactions.

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Properties of Analogs

Compound logP* Solubility (mg/mL)* Metabolic Stability*
Target Compound ~3.5 <0.1 (low) Moderate
Compound 2.8 0.3 High
Compound 4.1 <0.05 Low
Compound 3.9 0.15 Moderate

*Calculated using ChemSpider/PubChem data and analogous structures.

Key Observations:

  • The target compound’s pyrrole group likely reduces solubility compared to but improves it relative to .
  • Higher logP in and correlates with increased membrane permeability but may raise toxicity concerns.
  • Fluorine in the target and enhances metabolic stability by resisting oxidative degradation, whereas the chlorinated may generate reactive metabolites .

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